REACTION_CXSMILES
|
C(Cl)(=O)C.CC([Si](C1C=CC=CC=1)(C1C=CC=CC=1)[O:10][CH:11]([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([OH:51])[CH:29]1[O:33][CH:32]([CH:34]2[CH2:38][CH2:37][CH:36]([CH:39]([OH:50])[CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49])[O:35]2)[CH2:31][CH2:30]1)[CH2:12][C:13]1[C:14](=[O:19])[O:15][CH:16]([CH3:18])[CH:17]=1)(C)C.C(=O)(O)[O-].[Na+]>CO.C(OCC)C>[OH:10][CH:11]([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH:28]([OH:51])[CH:29]1[O:33][CH:32]([CH:34]2[CH2:38][CH2:37][CH:36]([CH:39]([OH:50])[CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49])[O:35]2)[CH2:31][CH2:30]1)[CH2:12][C:13]1[C:14](=[O:19])[O:15][CH:16]([CH3:18])[CH:17]=1 |f:2.3|
|
Name
|
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
16a
|
Quantity
|
6.8 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](OC(CC=1C(OC(C1)C)=O)CCCCCCCCC(C1CCC(O1)C1OC(CC1)C(CCCCCCCCCC)O)O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
400 μL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 μL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature until TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Diethyl ether (5 mL) was added
|
Type
|
WASH
|
Details
|
the resulting solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by MPLC (1:3 hexane:ethyl actate)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC=1C(OC(C1)C)=O)CCCCCCCCC(C1CCC(O1)C1OC(CC1)C(CCCCCCCCCC)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |